molecular formula C21H16F3N5O2 B2975400 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 477709-53-8

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2975400
CAS No.: 477709-53-8
M. Wt: 427.387
InChI Key: IWWBSVRQHVNTEC-UHFFFAOYSA-N
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Description

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a triazine core with substituted pyrazole and phenyl groups, imparts specific chemical and physical properties that make it of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters under acidic or basic conditions.

    Substitution on the triazine ring: The triazine core can be synthesized through the reaction of cyanuric chloride with appropriate amines or hydrazines, followed by further substitution reactions to introduce the desired functional groups.

    Coupling reactions: The final step may involve coupling the pyrazole and triazine intermediates using palladium-catalyzed cross-coupling reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications, including:

    Pharmaceuticals: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: Possible application as a herbicide or pesticide due to its ability to interfere with specific biochemical pathways in plants or pests.

    Materials Science: Utilization in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(1-(4-Methylphenyl)-1H-pyrazol-5-yl)-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    4-Methyl-6-(1-phenyl-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the methyl group on the phenyl ring, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the trifluoromethyl and methylphenyl groups in 4-Methyl-6-(1-(4-methylphenyl)-1H-pyrazol-5-yl)-2-(3-(trifluoromethyl)phenyl)-1,2,4-triazine-3,5(2H,4H)-dione imparts unique chemical and biological properties, making it distinct from similar compounds. These structural features may enhance its stability, reactivity, and specificity for certain targets.

Properties

IUPAC Name

4-methyl-6-[2-(4-methylphenyl)pyrazol-3-yl]-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O2/c1-13-6-8-15(9-7-13)28-17(10-11-25-28)18-19(30)27(2)20(31)29(26-18)16-5-3-4-14(12-16)21(22,23)24/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWBSVRQHVNTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=NN(C(=O)N(C3=O)C)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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